Sodium rhodizonate dibasic, 97%

Description

Contextualization of Rhodizonate Compounds in Contemporary Chemistry

Rhodizonate compounds, including the parent rhodizonic acid and its salts, are part of a class of organic molecules known as oxocarbons. Rhodizonic acid was first discovered in 1837 by the Austrian chemist Johann Heller. wikipedia.org The name is derived from the Greek word "rhodizō," meaning "to tinge red," which is a reference to the characteristic color of its salts. wikipedia.org

The rhodizonate anion (C₆O₆²⁻) is aromatic and symmetrical, with the negative charges and double bonds delocalized across the six carbon-oxygen units. wikipedia.org This delocalization contributes to the stability and the chromophoric (color-producing) properties of rhodizonate compounds.

In contemporary chemistry, rhodizonate and its derivatives are recognized for their ability to form colored complexes with various metal ions. cymitquimica.comrsc.org This property is central to their application in analytical chemistry. Furthermore, the rhodizonate dianion can act as a hydrogen-bond acceptor in the formation of supramolecular structures. rsc.org The study of these compounds also extends to understanding their decomposition products, such as croconate and oxalate (B1200264), and their coordination chemistry with different metals. fiu.edu

Scope and Significance of Sodium Rhodizonate Dibasic in Academic Inquiry

Sodium rhodizonate dibasic, typically available as a 97% pure compound, holds particular importance in academic research due to its specific applications and chemical reactivity. Its significance stems from its utility as a sensitive and specific analytical reagent and as a precursor in organic synthesis.

One of the most well-established applications of sodium rhodizonate dibasic is in the qualitative and quantitative analysis of heavy metals, most notably lead (Pb) and barium (Ba). medchemexpress.comscbt.comhimedialabs.comresearchgate.net It forms intensely colored precipitates with these metal ions, allowing for their detection even at low concentrations. researchgate.net For instance, the reaction with lead produces a characteristic violet-purple complex. researchgate.netresearchgate.net This reaction is so reliable that it is a standard method in forensic science for detecting lead residues from gunshots. cymitquimica.comfiu.eduresearchgate.netojp.gov The test involves treating a surface with a solution of sodium rhodizonate, which reacts with any lead present to produce a colored spot. ojp.gov The chemistry of this test is specific and can be confirmed by observing color changes at different pH levels. researchgate.net

Beyond its role in analytical chemistry, sodium rhodizonate dibasic serves as a reactant in the synthesis of other organic compounds. For example, it can be used to synthesize dihydroxyquinone carbonate through a cyclocondensation reaction with phosgene (B1210022). sigmaaldrich.comchemicalbook.com It is also employed in the condensation of heteroaryl-boronic acids to create zwitterionic systems. sigmaaldrich.comchemicalbook.com

The study of the coordination chemistry of sodium rhodizonate with various metals, including lanthanides and other toxic metals like mercury, is an active area of research. fiu.edu Investigations into its complexation behavior, often in mixed solvent systems to manage the precipitation of the resulting complexes, provide valuable insights into fundamental chemical interactions. fiu.edu Researchers have also explored its ability to form metal-rhodizonate complexes with N-donating co-ligands. fiu.edu

The stability of sodium rhodizonate solutions is another aspect of academic interest. While the dry, solid form is stable, aqueous solutions tend to decompose over time, even under refrigeration. wikipedia.orgfiu.edu Understanding the kinetics and products of this decomposition is crucial for its effective use in analytical applications. fiu.edu

Properties of Sodium Rhodizonate Dibasic, 97%

| Property | Value |

| Chemical Formula | C₆Na₂O₆ sigmaaldrich.com |

| Molecular Weight | 214.04 g/mol sigmaaldrich.comscbt.com |

| CAS Number | 523-21-7 sigmaaldrich.comscbt.com |

| Appearance | Green-gray to dark green fine crystalline powder chemicalbook.comlobachemie.com |

| Solubility | Soluble in water chemicalbook.com |

| Melting Point | > 300 °C chemicalbook.com |

Synonyms for Sodium Rhodizonate Dibasic

| Synonym |

| 3,4,5,6-Tetraoxocyclohexene-1,2-diol disodium (B8443419) salt sigmaaldrich.comscbt.com |

| Rhodizonic acid disodium salt sigmaaldrich.comscbt.com |

| Disodium rhodizonate chemicalbook.com |

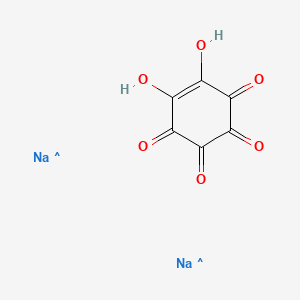

Structure

2D Structure

Properties

Molecular Formula |

C6H2Na2O6 |

|---|---|

Molecular Weight |

216.06 g/mol |

InChI |

InChI=1S/C6H2O6.2Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h7-8H;; |

InChI Key |

UYVDBJBSAPKNAN-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=O)C(=O)C(=O)C1=O)O)O.[Na].[Na] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Considerations for Sodium Rhodizonate Dibasic

Established Synthesis Routes for Rhodizonic Acid and its Salts

The traditional synthesis of sodium rhodizonate begins with the preparation of its parent acid, rhodizonic acid. A common pathway involves the multi-step synthesis starting from glyoxal (B1671930) to form a precursor, the disodium (B8443419) salt of tetrahydroxy-p-benzoquinone. csusb.educsusb.edu This intermediate is then oxidized in the presence of air to yield rhodizonic acid, a process that has been reported with an average yield of around 12%. csusb.edu Another established method involves the oxidation of inositol (B14025) using nitric acid. wikipedia.orgacs.org

Once the initial reaction to form rhodizonic acid in a solution is complete, the free acid must be isolated. This is typically achieved through acidification of the reaction mixture. Following acidification, the rhodizonic acid is extracted using an appropriate organic solvent, such as diethyl ether (Et2O). The resulting organic solution is then dried using a drying agent like magnesium sulfate (B86663) (MgSO4), filtered to remove the desiccant, and finally, the solvent is evaporated under a vacuum to yield the acid. chemicalbook.com The free acid can appear as colorless crystals after recrystallization from a solvent system like tetrahydrofuran/petroleum ether. chemicalbook.com Rhodizonic acid is often obtained as a dihydrate (H₂C₆O₆·2H₂O), which exists as orange to deep-red, highly hygroscopic crystals. wikipedia.org

To obtain the dibasic sodium salt, the purified rhodizonic acid is reacted with a sodium base. A straightforward and effective procedure involves dissolving the isolated rhodizonic acid in two equivalents of sodium hydroxide (B78521) (NaOH). chemicalbook.com The water is then removed by evaporation in a vacuum, which causes the pure disodium rhodizonate to crystallize. chemicalbook.com The final product, sodium rhodizonate dibasic, is a dark brown or dark green powder that is stable when kept dry. wikipedia.orgchemicalbook.com

Advanced Synthetic Strategies for Tailored Material Properties

Beyond the standard preparation, advanced synthetic methods have been developed to control the physical properties of sodium rhodizonate, such as crystal size and morphology. These characteristics are crucial for performance in specialized applications, for instance, as a cathode material in sodium-ion batteries. researchgate.net

Antisolvent precipitation is a powerful technique for controlling the crystal morphology of sodium rhodizonate. researchgate.net This method involves dissolving the sodium rhodizonate in a suitable solvent and then introducing an "antisolvent" in which the compound is insoluble. The rapid change in solubility induces precipitation, and by controlling parameters such as concentration, temperature, and the rate of antisolvent addition, the size and shape of the resulting crystals can be precisely managed. Research has demonstrated that this facile method can be used to synthesize various structures, including micro-bulk, microrod, and nanorod forms of sodium rhodizonate. researchgate.net This morphological control has been shown to directly impact the material's sodium ion storage properties, highlighting the importance of such advanced synthetic strategies. researchgate.net

Table 1: Morphological Control of Sodium Rhodizonate via Antisolvent Precipitation

| Target Morphology | Synthetic Method | Application Impact | Source |

|---|---|---|---|

| Micro-bulk | Antisolvent Precipitation | Baseline for comparison | researchgate.net |

| Microrods | Antisolvent Precipitation | Improved sodium storage properties | researchgate.net |

Recrystallization is a fundamental purification technique in chemistry used to obtain highly pure crystalline solids. youtube.com The general principle involves dissolving the impure solid in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. youtube.com As the temperature decreases, the solubility of the compound drops, causing it to crystallize out of the solution, while impurities tend to remain dissolved. youtube.com

However, for rhodizonate salts, this standard purification method presents significant challenges. It has been noted that attempting to recrystallize salts of rhodizonic acid often leads to great loss of the desired material. acs.orgchemicalbook.com This is due to the tendency of the rhodizonate anion to undergo conversion to croconate, an anion with a five-membered carbon ring, especially in solution. acs.orgchemicalbook.com

Considerations for Reproducibility and Purity in Preparation

Achieving high purity and reproducibility in the synthesis of sodium rhodizonate requires careful control over the reaction conditions. A primary challenge is the inherent instability of the compound in aqueous solutions. chemicalbook.comloodtesten.nl Solutions of sodium rhodizonate are typically orange to yellow and are known to decompose over a period of a few days, even when refrigerated. wikipedia.orgloodtesten.nl Some sources indicate the prepared solution may be ineffective after just one hour. fiu.edu

Furthermore, the propensity of rhodizonate to convert to croconate makes purification difficult. acs.orgchemicalbook.com Since methods like recrystallization are often not viable without significant product loss, the purity of the final sodium rhodizonate product is heavily dependent on the purity of the initial preparation. acs.orgchemicalbook.com Therefore, to obtain a product with a purity of 97% or higher, it is crucial to start with pure reagents and carefully manage the synthesis and isolation steps to prevent degradation and side reactions. The final product should be stored as a dry, dark-colored solid to ensure stability. wikipedia.orgchemicalbook.com

Coordination Chemistry and Ligand Functionality of Sodium Rhodizonate Dibasic

Fundamental Principles of Metal-Rhodizonate Complexation

The rhodizonate anion is a versatile ligand capable of coordinating with a variety of metal cations. morressier.com The interaction typically involves the formation of stable chelate rings, leading to colored precipitates or solutions, a property extensively used in qualitative and quantitative analysis. researchgate.netloodtesten.nl The electronic structure of the rhodizonate dianion, featuring a delocalized system, is central to the formation and stability of these metal complexes. wikipedia.org

The rhodizonate dianion readily forms complexes with numerous divalent metal ions, including those of lead, barium, strontium, copper, cadmium, manganese, cobalt, nickel, and zinc. researchgate.netresearchgate.netloodtesten.nl The chelation mechanism involves the coordination of the metal ion by the oxygen atoms of the vicinal carbonyl groups of the rhodizonate ligand. researchgate.net This interaction results in the formation of a stable five-membered chelate ring.

The nature of the complex formed can vary. For instance, in the well-documented reaction with lead(II), it has been suggested that two rhodizonate molecules form a ring structure around the central lead ion. researchgate.net However, UV-Vis titration studies in a water/ethanol mixture have demonstrated a 1:1 binding ratio between Pb(II) and the rhodizonate anion. fiu.edu This discrepancy may be attributable to different reaction conditions or analytical methods. In the case of copper, rhodizonic acid deprotonates upon annealing on a copper substrate, leading to the formation of metal-organic coordination networks where rhodizonate coordinates with copper adatoms. unl.edu Specifically, these networks exhibit a 2:1 distribution of rhodizonate ligands coordinated to three and six copper atoms, respectively. unl.edu

The formation of these complexes is often accompanied by a distinct color change, which is the basis for the analytical use of sodium rhodizonate. For example, the complex with lead(II) is typically blue-violet or scarlet red depending on the pH, while the barium complex is red-brown. researchgate.net

Table 1: Colors of Rhodizonate Complexes with Divalent Metal Ions

| Metal Ion | pH | Color of Complex | Reference |

|---|---|---|---|

| Lead (Pb²⁺) | Neutral | Blue-violet | researchgate.net |

| Lead (Pb²⁺) | 2.8 | Scarlet | researchgate.net |

| Barium (Ba²⁺) | Neutral | Red-brown | researchgate.net |

| Strontium (Sr²⁺) | Neutral | Red-brown | researchgate.net |

| Copper (Cu²⁺) | Neutral | Red-brown | researchgate.net |

| Thallium (Tl⁺) | 2.8 | Reacts | loodtesten.nl |

| Silver (Ag⁺) | 2.8 | Reacts | loodtesten.nl |

| Cadmium (Cd²⁺) | 2.8 | Reacts | loodtesten.nl |

| Stannous Tin (Sn²⁺) | 2.8 | Reacts | loodtesten.nl |

A key feature of sodium rhodizonate as a ligand is its selectivity and high affinity for specific metal ions, most notably lead(II). researchgate.netfiu.edu The interaction between the rhodizonate ligand and Pb²⁺ is recognized as being particularly strong and specific. researchgate.net This high affinity is attributed to the predetermined orientation of the coordination geometry generated by the rhodizonate ligand. researchgate.net

Competitive binding studies have further elucidated this selectivity. For example, it has been shown that rhodizonate possesses a higher affinity for Pb(II) than for several trivalent lanthanide ions (Ln(III)). fiu.edu This selectivity is crucial for its application in forensic science for detecting lead in gunshot residue. morressier.comwikipedia.org

The pH of the medium plays a critical role in modulating the selectivity of rhodizonate. At a pH of approximately 2.8, many metal-rhodizonate complexes, as well as the reagent itself, become colorless. researchgate.net However, the lead-rhodizonate complex's color fades at a significantly slower rate, making the reaction highly specific for lead under these acidic conditions. researchgate.net While other ions such as thallium, silver, cadmium, and stannous tin may also react at this pH, specific conditions can be maintained to ensure the certain detection of lead. loodtesten.nl

The complexation ratios also vary depending on the metal ion. While Pb(II) forms a 1:1 complex in solution, studies with lanthanides have revealed more varied stoichiometries. fiu.edu Using UV-Vis spectroscopy and the Job Plot method, it was determined that rhodizonate coordinates with Sm(III), Gd(III), and Nd(III) in a 1:1 ratio, with Ce(III) in a 2:1 (ligand-to-metal) ratio, and with Y(III) in a 1:2 ratio. morressier.com

Table 2: Observed Complexation Ratios of Rhodizonate with Various Metal Ions

| Metal Ion | Method | Ligand-to-Metal Ratio | Reference |

|---|---|---|---|

| Lead (Pb²⁺) | UV-Vis Titration | 1:1 | fiu.edu |

| Lanthanides (general) | UV-Vis Titration | 1:1 | fiu.edu |

| Samarium (Sm³⁺) | Job Plot | 1:1 | morressier.com |

| Gadolinium (Gd³⁺) | Job Plot | 1:1 | morressier.com |

| Neodymium (Nd³⁺) | Job Plot | 1:1 | morressier.com |

| Cerium (Ce³⁺) | Job Plot | 2:1 | morressier.com |

| Yttrium (Y³⁺) | Job Plot | 1:2 | morressier.com |

Structural Characteristics of Metal-Rhodizonate Complexes

The structural characterization of metal-rhodizonate complexes has been undertaken using various spectroscopic and crystallographic techniques. These studies reveal diverse structural arrangements depending on the central metal ion and the presence of other molecules like water.

A series of metal-rhodizonate complexes with the general formula MC₆O₆·nH₂O (where M = Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺) have been synthesized and analyzed. researchgate.net Powder X-ray diffraction studies indicated that the manganese, cobalt, nickel, and zinc compounds are isostructural, belonging to the Pmmm space group. researchgate.net In contrast, the copper(II) rhodizonate complex crystallizes in the P2/m space group. researchgate.net For the isostructural series, the unit cell volumes were found to increase in proportion to the number of water molecules present in the crystal lattice. researchgate.net Vibrational spectra (FT-IR and Raman) of these complexes support the diffraction results, showing similar spectral profiles for the Mn, Co, Ni, and Zn salts, and a distinct profile for the copper salt. researchgate.net The complexation leads to a lowering of the symmetry of the rhodizonate ion, which is evident from the increased number of bands in the Raman spectra compared to the free ion. researchgate.net

In the solid state, the structure of anhydrous rubidium rhodizonate, Rb₂(C₆O₆), shows that the planar rhodizonate anions are stacked in parallel columns. wikipedia.org For complexes involving lead, FT-IR data from the sequential steps of the sodium rhodizonate test indicate coordination between Pb(II) atoms, tartrate anions, and rhodizonate dianions. fiu.edu

Table 3: Crystallographic Data for Selected Metal-Rhodizonate Complexes

| Compound | Metal Ion | Space Group | Reference |

|---|---|---|---|

| MnC₆O₆·nH₂O | Mn²⁺ | Pmmm | researchgate.net |

| CoC₆O₆·nH₂O | Co²⁺ | Pmmm | researchgate.net |

| NiC₆O₆·nH₂O | Ni²⁺ | Pmmm | researchgate.net |

| ZnC₆O₆·nH₂O | Zn²⁺ | Pmmm | researchgate.net |

| CuC₆O₆·nH₂O | Cu²⁺ | P2/m | researchgate.net |

Theoretical Models for Ligand-Metal Interactions

Theoretical and computational models provide deeper insights into the nature of the bonding and interactions between the rhodizonate ligand and metal ions. These models help to explain the observed selectivity, affinity, and spectroscopic properties of the complexes.

First-principles calculations, in conjunction with scanning tunneling microscopy, have been employed to investigate the interaction of rhodizonic acid on noble metal surfaces. unl.edu These studies revealed that on a less reactive gold (Au(111)) surface, rhodizonic acid molecules form extended two-dimensional islands through hydrogen bonding and dispersion forces. unl.edu On a more reactive copper (Cu(111)) surface, however, the acid deprotonates to the rhodizonate dianion, which then forms metal-organic coordination networks with copper adatoms. unl.edu

The electronic spectrum of the rhodizonate anion has been calculated using sequential Monte Carlo/Quantum Mechanical procedures. researchgate.net These calculations considered different conformers of the anion and its complexed forms, providing a theoretical basis for the observed colors of the metal complexes. researchgate.net The intense coloration of the lead-rhodizonate complex is described as arising from resonance within the structure formed by the complexation of the metal by the enolic groups of the ligand. researchgate.net The vibrational modes, particularly the C=O stretching frequencies, are significantly affected by metal coordination, which can be correlated with theoretical models of bonding and symmetry loss upon complexation. researchgate.net

Advanced Analytical Applications and Detection Methodologies

Refined Colorimetric Techniques for Metal Ion Detection

The cornerstone of sodium rhodizonate's analytical utility lies in its reaction with metal ions to produce colored precipitates. This characteristic is harnessed in colorimetric assays for the sensitive detection of various metals.

Quantitative and Qualitative Assays for Lead (Pb)

Sodium rhodizonate is a highly specific and sensitive reagent for the detection of lead. researchgate.net The reaction between lead ions and sodium rhodizonate forms a colored complex, which is the basis for both qualitative spot tests and more refined quantitative analyses. researchgate.net The color of the lead rhodizonate complex can vary depending on the pH of the solution. In neutral or weakly acidic solutions, a blue-violet precipitate is formed. researchgate.netloodtesten.nl However, at a more acidic pH of around 2.8, the complex appears as a scarlet-red color. researchgate.net This pH-dependent color change allows for increased specificity, as many other metal rhodizonate complexes are colorless in acidic conditions. researchgate.net

The test is sensitive enough to detect minute quantities of lead, with an identification limit of 0.1 micrograms of lead. loodtesten.nl This makes it a valuable tool in various fields, including forensic science for the detection of gunshot residue, where it can identify lead components from the primer and bullet core. researchgate.netsigmaaldrich.com Simple field tests have been developed for the qualitative analysis of lead in paint, providing a rapid means to assess potential hazards. googleapis.comgoogle.com

While generally specific, the presence of certain other ions can potentially interfere with the test. Barium is known to react with sodium rhodizonate to form a red-brown complex, however, this color is distinct from the scarlet-red of the lead complex at acidic pH. researchgate.net Other ions such as thallium, silver, cadmium, and stannous tin may also react at a pH of 2.8, but under controlled conditions, the test remains reliable for lead detection. loodtesten.nl

| pH Condition | Observed Color | Interfering Ions |

|---|---|---|

| Neutral to Weakly Acidic | Blue-violet | Barium (forms red-brown complex) |

| pH ~2.8 | Scarlet-red | Thallium, Silver, Cadmium, Stannous Tin |

Detection of Barium (Ba) and Strontium (Sr) Ions

Sodium rhodizonate is a well-established reagent for the detection of barium and strontium ions, forming colored precipitates upon reaction. researchgate.netloodtesten.nlottokemi.com The reaction with barium yields a characteristic red-brown precipitate. researchgate.net A key feature of the barium rhodizonate complex is its stability in acidic conditions, unlike the complexes of many other metals which become colorless. researchgate.netloodtesten.nl This property is exploited to enhance the specificity of the test for barium.

For the detection of strontium, sodium rhodizonate also produces a colored precipitate. researchgate.netottokemi.com The test for both barium and strontium can be performed as a spot test, providing a rapid qualitative indication of their presence. loodtesten.nl While the test is sensitive, it's important to note that other divalent metals can also react with sodium rhodizonate at neutral pH. researchgate.net However, the stability of the barium complex in acidic media helps to differentiate it from many potential interferences. researchgate.netloodtesten.nl

| Ion | Observed Result | Key Differentiating Feature |

|---|---|---|

| Barium (Ba) | Red-brown precipitate | Complex is stable in acidic conditions |

| Strontium (Sr) | Colored precipitate | - |

Analysis of Other Transition and Heavy Metals

Sodium rhodizonate's utility extends to the detection of a broader range of transition and heavy metals, as it forms colorful complexes with many of them. researchgate.net While specific colorimetric tests are well-established for lead, barium, and strontium, its reactivity with other metals opens avenues for their analysis as well. researchgate.netottokemi.com

At neutral pH, sodium rhodizonate reacts with various divalent metals to form colored complexes. researchgate.net However, a significant advantage for selective detection arises from the differing stability of these complexes in acidic environments. researchgate.net Most metal rhodizonate complexes, including the reagent itself, become colorless at acidic pH values. researchgate.net This characteristic allows for the differentiation of lead, whose complex remains colored at a slower rate, from many other metals. researchgate.net

Research has noted that ions such as silver (Ag+), mercury (Hg+), thallium (Tl+), cadmium (Cd2+), and tin (Sn4+) can also produce a color in an acidic medium, indicating potential for their detection but also a need for careful control of conditions to avoid interference when targeting other metals. researchgate.net

Application in Volumetric Determination

Beyond its use in colorimetric assays, sodium rhodizonate dibasic is a valuable indicator in volumetric analysis, particularly in titrations involving the precipitation of specific anions and cations. medchemexpress.comsigmaaldrich.comsigmaaldrich.com

Role as a Titration Indicator for Specific Anions (e.g., Sulfate)

Sodium rhodizonate serves as an effective indicator in the volumetric determination of sulfate (B86663) ions. loodtesten.nlottokemi.commedchemexpress.comscbt.comhimedialabs.com The principle of this application lies in the titration of a sulfate solution with a standard solution of barium chloride. researchgate.net During the titration, the barium ions react with the sulfate ions to form a precipitate of barium sulfate.

The endpoint of the titration is detected using sodium rhodizonate as an external indicator. researchgate.net A drop of the titration mixture is periodically added to a test paper impregnated with sodium rhodizonate. researchgate.net Before the endpoint, all the added barium ions are consumed by the sulfate ions. Once all the sulfate has precipitated, the first excess of barium ions reacts with the sodium rhodizonate on the test paper, causing a distinct color change, signaling the endpoint. researchgate.net This method has been shown to be sensitive and provides results consistent with gravimetric methods. researchgate.net The optimal pH for this titration is in the range of 4-6. researchgate.net

Volumetric Determination of Cations

The ability of sodium rhodizonate to form colored precipitates with certain cations also allows for its use as an indicator in the volumetric determination of these cations. loodtesten.nlmedchemexpress.com This application is essentially the reverse of the sulfate determination. For instance, a solution containing barium ions can be titrated with a standard sulfate solution. In this case, sodium rhodizonate is present in the solution. The solution retains the color of the barium-rhodizonate complex until all the barium has been precipitated by the sulfate. At the endpoint, the excess sulfate ions decompose the barium rhodizonate complex, leading to a color change. loodtesten.nl

Forensic Science Applications of Rhodizonate-Based Reagents

Sodium rhodizonate has become a valuable chromophoric agent in forensic science, primarily due to its ability to form distinctly colored complexes with specific metal ions found in trace evidence. Its application is particularly prominent in the investigation of firearm-related incidents.

Detection and Analysis of Gunshot Residues (GSR)

The sodium rhodizonate test is a chemically specific method used for the detection of lead (Pb), a principal component of many firearm primer compositions. nih.govojp.gov This colorimetric test can identify lead in various forms, including vaporous deposits, particulate matter, and lead from the bullet or shot pellet wipe. ojp.gov When a firearm is discharged, a cloud of microscopic particles, known as gunshot residue (GSR), is expelled. The presence and pattern of this residue on a victim's skin, clothing, or a shooter's hands can provide crucial information for reconstructing shooting incidents, particularly in determining the firing distance. nih.govresearchgate.net

The test is typically performed by applying a solution of sodium rhodizonate to the surface of interest. ojp.gov The reaction forms a stable, bright red or pink complex in the presence of lead. ojp.govresearchgate.net A subsequent application of dilute hydrochloric acid (HCl) is used as a confirmatory step; the pink color will fade, and a blue-violet color will appear, which is specific to lead. ojp.govresearchgate.net This confirmation step is crucial as sodium rhodizonate can also react with other elements like barium (Ba) and strontium (Sr), though the resulting colors and reactions to pH changes differ. researchgate.netresearchgate.net For instance, the red-brown color formed with barium is independent of the pH. researchgate.net

The test can be applied directly to evidence or via a transfer method, where a piece of filter paper treated with acid is pressed against the surface to lift the residues, which are then visualized on the paper. unil.ch It has been successfully used on various substrates, including histological skin samples, to differentiate between gunshot wounds and other types of penetrating trauma. nih.govresearchgate.net

Table 1: Colorimetric Reactions of the Sodium Rhodizonate Test for Lead (Pb)

| Step | Reagent Applied | Observation (Positive for Lead) | Chemical Significance |

| Screening Test | Saturated sodium rhodizonate solution followed by a pH 2.8 buffer solution. ojp.gov | A pink or scarlet color develops. ojp.govscholarsportal.info | Indicates the possible presence of lead or other heavy metals. ojp.gov |

| Confirmatory Test | Dilute hydrochloric acid (5% HCl) solution. ojp.govresearchgate.net | The pink color fades and is replaced by a blue-violet color. ojp.govresearchgate.net | Confirms the presence of lead. This color can fade quickly. ojp.gov |

Methodological Enhancements in Forensic Trace Analysis

Over the years, several methodological enhancements have been developed to improve the reliability and utility of the sodium rhodizonate test in forensic analysis. A significant challenge has been the instability of the aqueous sodium rhodizonate solution, which has a half-life of about one hour at neutral pH. scholarsportal.info Research has shown that acidifying the solution to a pH below 3, thereby forming rhodizonic acid, increases its stability considerably, extending the half-life to approximately ten hours. scholarsportal.info This enhancement not only provides a more stable reagent but also helps prevent the formation of a non-diagnostic purple complex that can lead to wastage of the lead sample and contribute to the fading of the final result. scholarsportal.info Pre-treating the test area with a tartrate buffer to a pH of 2.8 ensures the formation of the desired scarlet complex with lead. scholarsportal.info

Another area of advancement involves the collection of GSR from hands for subsequent analysis. Different police services have employed various collection methods, and studies have compared their effectiveness. unil.chnih.gov The primary methods compared are the use of filter paper and adhesive foils. nih.gov The filter paper method, though requiring slightly more time and expertise, has been shown to yield high-quality detection for both dry and humid hands and allows for simple and efficient confirmatory analysis with Scanning Electron Microscopy coupled to Energy Dispersive X-ray spectroscopy (SEM/EDX). unil.chnih.gov Adhesive foil methods can be effective, but their performance may be compromised on humid surfaces. nih.gov The compatibility of the collection and testing method with subsequent, more sophisticated instrumental analysis like SEM/EDX is a crucial consideration, as it allows for the elemental confirmation of the residue particles. nih.gov The filter paper and certain adhesive foil techniques (specifically one coated with polyvinyl alcohol) have proven satisfactory for follow-up SEM/EDX analysis. nih.gov

Table 2: Comparison of GSR Collection Methods for Sodium Rhodizonate Test

| Method | Description | Performance on Dry Hands | Performance on Humid Hands | SEM/EDX Confirmation |

| Filter Paper | Residues are lifted using filter paper, which is then tested. unil.chnih.gov | High-quality detection. nih.gov | High-quality detection. nih.gov | Simple, quick, and efficient. nih.gov |

| Adhesive Foil (AF Photo) | Residues are collected on adhesive foil, which is pressed against photographic paper for visualization. nih.gov | Good performance. nih.gov | Poor performance. nih.gov | Not ideal; photographic paper surface is not conductive. unil.chnih.gov |

| Adhesive Foil (AF PVAL) | Residue is collected on adhesive foil coated with polyvinyl alcohol (PVAL). nih.gov | Lower performance compared to other methods. nih.gov | Lower performance compared to other methods. nih.gov | Satisfactory results are possible. nih.gov |

Integration in Modern Analytical Platforms

The principles of colorimetric reactions involving sodium rhodizonate are being adapted for use in modern, low-cost, and portable analytical devices. researchgate.netresearchgate.net These platforms are designed for rapid, on-site screening of various analytes, moving chemical testing from the traditional laboratory to the field.

Microfluidic Paper-based Analytical Device (µPAD) Development for Metal Ion Sensing

Microfluidic paper-based analytical devices (µPADs) have emerged as a powerful analytical tool noted for their portability, low cost, minimal sample consumption, and ease of use. researchgate.net These devices use the natural capillary action of paper to move fluid samples through defined channels without the need for external pumps, making them ideal for point-of-care or in-field diagnostics. researchgate.net

Sodium rhodizonate has been successfully integrated into µPADs for the colorimetric detection and quantification of metal ions. researchgate.net For example, a paper-based device was developed for the simultaneous measurement of barium (Ba²⁺) and strontium (Sr²⁺) ions. researchgate.net In this system, the color change of sodium rhodizonate in the presence of different concentrations of these ions is captured with a smartphone camera. The image is then analyzed to measure the intensity of the color in the RGB (red, green, blue) model, which is used to create calibration curves for quantification. researchgate.net Another µPAD has been developed for the quantification of lead, demonstrating its potential for estimating firing distance by analyzing bullet holes. researchgate.net These devices offer a high potential for the decentralized monitoring of metallic pollutants and trace evidence in a simple, cost-effective manner. researchgate.net

Table 3: Application of Sodium Rhodizonate in µPADs for Metal Ion Sensing

| Analyte(s) | Detection Principle | Analysis Method | Application |

| Barium (Ba²⁺) & Strontium (Sr²⁺) | Color change of sodium rhodizonate upon reaction with target ions. researchgate.net | Smartphone photography and RGB color analysis of the reaction zone. researchgate.net | Point-of-care and easy-to-use sensing device. researchgate.net |

| Lead (Pb²⁺) | Formation of a colored complex with sodium rhodizonate. researchgate.net | Measurement of the reaction band-length on the paper device. researchgate.net | Identification of bullet holes and potential for estimating firing distance. researchgate.net |

Sodium Rhodizonate Dibasic in Advanced Materials and Energy Storage Systems

Applications as an Electrode Material in Sodium-Ion Batteries (SIBs)

Sodium rhodizonate dibasic (Na₂C₆O₆) is being extensively investigated as a high-performance cathode material for SIBs. acs.org Organic electrode materials like sodium rhodizonate are advantageous because their flexible structures can accommodate the relatively large sodium ions during charge and discharge cycles, and they can be derived from renewable biomass sources. stanford.edunih.gov While the theoretical specific capacity is high, researchers have found that practical reversible capacities can be limited, prompting detailed studies into material design and synthesis to unlock its full potential. stanford.eduresearchgate.net

Design and Synthesis of Sodium Rhodizonate-Based Cathodes

The synthesis of sodium rhodizonate-based cathodes is crucial for optimizing their electrochemical performance. The primary goal is to control the material's morphology and crystal size, which directly impacts reaction kinetics and cycling stability. labxing.comelectrochemsci.org

Common synthesis techniques include:

Antisolvent Precipitation/Crystallization : This is a widely used and facile method to produce various morphologies of sodium rhodizonate. acs.orglabxing.comelsevierpure.com The process typically involves dissolving pristine sodium rhodizonate powder in a solvent where it is soluble (like water) and then introducing this solution into an "antisolvent" (like ethanol) where it has poor solubility. stanford.edu This rapid change in solubility induces precipitation, and by controlling parameters such as temperature and solvent ratios, different structures like nanorods and microrods can be synthesized. stanford.edulabxing.com

Recrystallization : To create larger, more crystalline structures for comparative studies, microbulk samples are often prepared by recrystallization in water. labxing.com

Composite Formation : To address challenges like pulverization during cycling and improve conductivity, sodium rhodizonate is often integrated into composite materials. researchgate.netelectrochemsci.org For instance, composites have been prepared with reduced graphene oxide-sodium alginate (SR/RGO-SA) using a combination of antisolvent precipitation and solvothermal methods. electrochemsci.org Another approach involves creating a composite with conductive polyaniline (Na₂C₆O₆-PANI) to ensure the active material remains in contact with the conductive agent even if particle cracking occurs. researchgate.net

The cathode electrode is typically fabricated by mixing the synthesized sodium rhodizonate active material with a conductive agent like acetylene (B1199291) black and a binder such as polyvinylidene fluoride (B91410) (PVdF). kyushu-u.ac.jp

Morphological Engineering for Enhanced Electrochemical Performance

Rational morphological control has been identified as a key strategy for significantly improving the sodium storage performance of sodium rhodizonate electrodes. acs.org The size and shape of the active material particles play a critical role in ion diffusion, electron transport, and structural integrity during repeated sodiation and desodiation cycles. labxing.com

Through methods like antisolvent precipitation, researchers have successfully synthesized sodium rhodizonate with distinct morphologies for systematic investigation. acs.orglabxing.com

Microbulk Structures : These are typically large crystals, often with an average diameter of around 20 micrometers, prepared via recrystallization. labxing.com They serve as a baseline for understanding the intrinsic properties of the material.

Microrod and Nanorod Structures : To improve performance, smaller-sized particles are synthesized. labxing.com Microrods possess an intermediate size, while nanorods have dimensions on the nanometer scale, for example, with uniform diameters of approximately 200 nanometers. labxing.com These controlled nanostructures are designed to enhance the kinetics of electrochemical reactions. labxing.com X-ray diffraction (XRD) studies confirm that these different morphologies share the same orthorhombic crystal structure (space group Fddd). labxing.comelectrochemsci.org

The morphology of the sodium rhodizonate particles has a profound, size-dependent effect on their electrochemical performance in SIBs. acs.orglabxing.com

Enhanced Kinetics and Capacity : Nanostructured materials, particularly nanorods, exhibit the best sodium-ion storage properties. labxing.com The initial discharge capacity of nanorod-structured sodium rhodizonate can reach approximately 190 mAh g⁻¹ at a current density of 0.1 C. labxing.com This superior performance is attributed to the greatly improved kinetics of the electrochemical reactions due to the high surface area and shorter diffusion paths for sodium ions in the nanostructure. labxing.com

Improved Cycling Stability : One of the major challenges for electrode materials is volume change during ion insertion and de-insertion, which can lead to pulverization and loss of electrical contact. labxing.com Scanning electron microscopy (SEM) has shown that after 100 cycles, microbulk structures experience significant cracking. labxing.com Microrods show less severe pulverization, but nanorods are able to accommodate large strain deformation and remain almost entirely intact. labxing.com This structural robustness leads to excellent cycling stability, with nanorod electrodes retaining over 90% of their capacity after 100 cycles. acs.orglabxing.com

Rate Capability : The enhanced kinetics of nanostructures also lead to better performance at high charge/discharge rates. Nanorod-based electrodes can retain over 50% of their capacity when the current density is increased by a factor of 100 (from 0.1 C to 10 C). acs.orglabxing.com

| Morphology | Initial Discharge Capacity (at 0.1 C) | Capacity Retention (after 100 cycles) | Key Findings |

| Nanorod | ~190 mAh g⁻¹ labxing.com | >90% acs.orglabxing.com | Best performance due to enhanced kinetics and ability to accommodate strain, limiting pulverization. labxing.com |

| Microrod | Lower than nanorods | Less stable than nanorods | Experiences moderate pulverization during cycling. labxing.com |

| Microbulk | Lower than nanorods | Poor stability | Suffers from significant cracking and pulverization. labxing.com |

| SR/RGO-SA Composite | 157.2 mAh g⁻¹ (at 500 mA g⁻¹) | High stability at high current density | Hydrogen bonds and conductive network prevent capacity decay. electrochemsci.org |

Electrochemical Mechanisms of Sodium Storage and Redox Activity

Investigation of Sodium Insertion/De-insertion Processes

Understanding the mechanism of sodium ion insertion and de-insertion is vital for optimizing the material's performance. The process is complex and has been investigated using a combination of electrochemical analysis, computational simulations, and ex-situ characterization techniques. acs.orglabxing.com

The general reaction involves the reduction of the carbonyl groups upon sodium insertion (discharge) and their oxidation upon sodium de-insertion (charge). While a four-electron redox reaction is theoretically possible, which would yield a very high capacity of 501 mAh g⁻¹, practical cells often show a lower degree of sodium insertion. stanford.eduelectrochemsci.org

Studies have shown that in the potential range of 1.6–2.8 V, the process in nanorod electrodes corresponds to the insertion of less than two sodium atoms per formula unit. labxing.com Other investigations operating between 0.7 and 2.9 V have demonstrated a reversible capacity of 275 mAh/g, which corresponds to the insertion of 2.2 sodium ions. kyushu-u.ac.jp Achieving the full four-sodium storage has been a significant challenge, with research suggesting that irreversible phase transformations during cycling can limit the redox activity of the material. stanford.eduresearchgate.net The nanosizing of particles has been shown to be a key factor in achieving higher reversible capacities and long-term cycling stability. elsevierpure.com

Redox Chemistry of the Carbonyl Groups

The electrochemical energy storage capability of sodium rhodizonate dibasic (Na₂C₆O₆) is fundamentally rooted in the reversible redox reactions of its carbonyl (C=O) functional groups. acs.org These groups act as the redox-active sites, enabling the material to store and release sodium ions. stanford.edu Theoretically, the presence of multiple carbonyl groups allows for the storage of four sodium ions per formula unit of Na₂C₆O₆, which would translate to a very high specific capacity of 501 mAh g⁻¹. stanford.edu

The redox process involves the enolation of the carbonyl groups during the insertion of sodium ions (sodiation). This reaction transforms the C=O double bonds into enolate groups (C-O-Na), which can be reversed during the extraction of sodium ions (desodiation). While the four-electron redox reaction is theoretically possible, experimental results have often shown lower reversible capacities. stanford.eduelsevierpure.com For instance, early studies demonstrated a good rechargeable capacity of about 270 mAh g⁻¹, which corresponds to the insertion of more than two sodium ions per molecule. elsevierpure.com Achieving the full theoretical capacity is dependent on overcoming kinetic limitations and preventing irreversible side reactions that can occur during the charge-discharge cycles. stanford.edu The investigation into polycarbonyl compounds, such as quinones and anthraquinones, has provided a broader understanding of the high reversible redox potential of these functional groups in battery electrode materials. escholarship.org

Phase Transformations and Structural Changes During Cycling

A critical factor influencing the performance and stability of sodium rhodizonate dibasic electrodes is the series of phase transformations and structural changes that occur during electrochemical cycling. Research has revealed that an irreversible phase transformation is a primary cause of the deteriorating redox activity and capacity fade observed in Na₂C₆O₆ electrodes. stanford.eduresearchgate.net

During the initial sodiation and desodiation cycles, Na₂C₆O₆ undergoes significant structural changes. In situ synchrotron X-ray diffraction (XRD) studies have identified a transformation from the pristine α-Na₂C₆O₆ phase to a γ-phase (γ-Na₂.₅C₆O₆) during sodiation. researchgate.net This phase change is associated with a distinct voltage plateau around 3.0 V. researchgate.net The reversibility of this phase transformation is crucial for achieving high capacity and long cycle life. stanford.edu However, in many cases, the transformation back to the original α-phase during desodiation is kinetically limited, and the γ-phase can remain dominant, leading to a decline in electrochemical performance. stanford.eduresearchgate.net

Beyond crystallographic phase changes, the electrode material also experiences significant morphological alterations. The insertion and extraction of sodium ions induce large volume changes, which can lead to the mechanical fracture and pulverization of the active material particles. researchgate.netlabxing.com This pulverization results in a loss of electrical contact between the active material and the conductive additives in the electrode, causing the capacity to decay rapidly. researchgate.netresearchgate.net While some studies suggest that XRD peaks can return to their original positions after desodiation, indicating some degree of structural recovery, the issue of particle cracking, especially in larger micro-sized particles, remains a significant challenge. labxing.com Achieving a reversible phase transformation, often by controlling particle size and selecting appropriate electrolytes, is a key requirement for unlocking the full four-electron redox potential of Na₂C₆O₆. stanford.edu

Strategies for Performance Enhancement in SIB Applications

To overcome the inherent limitations of sodium rhodizonate dibasic, such as its poor ionic/electronic conductivity and structural instability, researchers have focused on developing strategies to enhance its performance in sodium-ion batteries. escholarship.orgresearchgate.net These strategies primarily revolve around the creation of composite materials and the optimization of electrode components like binders.

Composite Material Development for Improved Conductivity and Stability

A primary approach to boost the performance of sodium rhodizonate dibasic is to incorporate it into composite materials that provide enhanced electrical conductivity and structural reinforcement.

Carbonaceous materials like reduced graphene oxide (rGO) and MXenes are excellent candidates for creating composite electrodes due to their high conductivity, large surface area, and mechanical robustness.

A composite of sodium rhodizonate (SR), reduced graphene oxide, and sodium alginate (SR/RGO-SA) leverages the conductive network of RGO to prevent capacity loss caused by the pulverization of the active material. researchgate.net This synergistic effect significantly improves the cycling performance and rate capability. An SR/RGO-SA cathode with a 7:3 weight ratio exhibited a high specific capacity of 157.2 mAh g⁻¹ after 100 cycles at a high current rate of 500 mA g⁻¹. researchgate.net

Similarly, two-dimensional MXene (Ti₃C₂Tₓ) nanosheets have been used to create a free-standing and flexible paper-like electrode with Na₂C₆O₆. researchgate.net This architecture effectively addresses both the low electronic conductivity of the organic material and its dissolution into the electrolyte, leading to improved rate performance and capacity retention. researchgate.net The synergistic interplay between the carbonaceous matrix and the active material is crucial for achieving enhanced electrochemical performance. nih.gov

The choice of binder, a component used to hold the active material and conductive additives together and onto the current collector, plays a critical role in the long-term stability of sodium rhodizonate electrodes. While traditional binders like polyvinylidene fluoride (PVDF) have been used, they can degrade during the electrochemical process. ucl.ac.uk

Water-soluble binders, particularly sodium alginate (SA), have shown significant promise. researchgate.netresearchgate.net Sodium alginate, a bio-derived polymer rich in hydroxyl groups, can form strong hydrogen bonds with the oxygen-rich surface of sodium rhodizonate dibasic. researchgate.net This interaction creates a "self-healing" effect that helps to accommodate the volume changes during cycling and prevents the pulverization-induced capacity decay. researchgate.net Furthermore, interactions between the binder and the active material surface can limit the dissolution of the organic electrode into the electrolyte. nanoge.org

Innovations in binder technology, such as creating a cross-linked sodium alginate/graphene oxide (SA-GO) network, have led to binders with superior mechanical strength and higher ionic conductivity compared to pure SA. researchgate.netnih.gov Electrodes fabricated with these advanced binders exhibit significantly improved rate capabilities and cycling stability, highlighting the importance of the binder-active material interaction for developing next-generation sodium-ion batteries. researchgate.netnih.gov

Interactive Data Table: Performance of Sodium Rhodizonate Dibasic Composites

| Composite Material | Ratio (Active:Support) | Current Density (mA g⁻¹) | Specific Capacity (mAh g⁻¹) | Cycle Number | Capacity Retention (%) | Reference |

| Na₂C₆O₆-PANI | 9:1 | 500 | 174 | 50 | 63% | researchgate.net |

| SR/RGO-SA | 7:3 | 500 | 157.2 | 100 | - | researchgate.net |

| DSR with CMC Binder | - | 1000 | 110 | 1500 | - | ucl.ac.uk |

| DSR with PVDF Binder | - | 50 | 121.4 | 100 | 56% | ucl.ac.uk |

Table of Compound Names

| Abbreviation / Common Name | Full Chemical Name |

| Na₂C₆O₆ / SR / DSR | Sodium rhodizonate dibasic |

| PANI | Polyaniline |

| rGO | Reduced Graphene Oxide |

| MXene | Ti₃C₂Tₓ |

| SA | Sodium Alginate |

| PVDF | Polyvinylidene fluoride |

| CMC | Carboxymethyl cellulose (B213188) |

| NaPF₆ | Sodium hexafluorophosphate |

| DME | 1,2-Dimethoxyethane |

| Na₃V₂(PO₄)₃ | Sodium vanadium phosphate |

High-Pressure Effects on Structural and Electrical Properties

The application of external pressure serves as a powerful tool to modify the crystal structure and enhance the electronic properties of materials without altering their chemical composition. In the context of sodium rhodizonate (Na₂C₆O₆), which possesses a high theoretical capacity but suffers from poor conductivity, high-pressure studies provide critical insights into its intrinsic properties. researchgate.net

Researchers have investigated the structural and electrical behavior of sodium rhodizonate dibasic under pressures ranging from ambient up to 30 GPa using a suite of in-situ techniques, including X-ray diffraction (XRD), Raman spectroscopy, infrared (IR) absorption, and alternating current (AC) impedance spectroscopy. researchgate.net These studies revealed a distinct phase transition occurring at approximately 11 GPa. researchgate.net Coinciding with this structural change, the electrical conductivity of the material was observed to increase by an order of magnitude, a significant improvement for its potential use as an electrode. researchgate.net As the pressure was further increased to around 20 GPa, the material began to undergo gradual amorphization, losing its long-range crystalline order. researchgate.net Notably, upon decompression, these structural and electrical property changes were found to be reversible, indicating that pressure can be used as a tunable method to modulate the material's performance. researchgate.net

| Pressure Range (GPa) | Observed Phenomenon | Impact on Properties |

|---|---|---|

| ~11 | Phase Transition | Conductivity increases by one order of magnitude. |

| >20 | Gradual Amorphization | Loss of long-range crystalline structure. |

| Decompression | Reversible Changes | Structural and electrical properties revert to the original state. |

Computational Chemistry and Theoretical Modeling in Battery Research

Theoretical modeling is indispensable for accelerating the design and optimization of novel battery materials. By simulating material properties at the atomic level, researchers can predict performance, understand reaction mechanisms, and screen potential candidates before undertaking complex and time-consuming experiments. mdpi.com

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of materials. mdpi.comyoutube.com It allows for the calculation of key parameters such as band gaps, the energy levels of molecular orbitals (HOMO/LUMO), and the distribution of electron density, which collectively determine the material's electrochemical properties. mdpi.comyoutube.com

For sodium rhodizonate dibasic, DFT calculations, often combined with evolutionary algorithms, have been instrumental in understanding the charge-discharge mechanisms. researchgate.net These first-principles calculations can predict the stable crystal structures of sodiated intermediates (NaₓC₆O₆ where x > 2) that form during the electrochemical reaction. researchgate.net The analyses reveal how the stacking of C₆O₆ molecules changes upon sodium insertion and how inter-molecule bonding and antibonding states play a crucial role in the reaction mechanism. researchgate.net Furthermore, DFT can accurately calculate the theoretical voltage profile of the battery as a function of sodium concentration, with results that show strong consistency with experimental data. researchgate.net For organic molecular crystals like sodium rhodizonate, it is often critical to include van der Waals (vdW) corrections in the DFT computations to accurately describe the structures and energies. researchgate.net

| Calculated Property | Significance in Battery Research | Reference |

|---|---|---|

| Stable Crystal Structures of NaₓC₆O₆ | Predicts intermediate phases formed during charging and discharging. | researchgate.net |

| Reaction Pathway Energetics | Helps to understand the thermodynamic feasibility of the sodiation/desodiation process. | mdpi.comresearchgate.net |

| Electronic Structure (Band Gap, DOS) | Determines the electronic conductivity and electrochemical stability window. | mdpi.com |

| Theoretical Voltage Profile | Predicts the cell's operating voltage, a key performance metric. | researchgate.net |

The rate at which a battery can be charged and discharged is largely governed by the speed of ion diffusion, both within the solid electrode material and through the liquid electrolyte. mdpi.com Computational simulations are vital for studying these transport phenomena.

DFT calculations are widely used to investigate the diffusion pathways and energy barriers for sodium ions within the crystal lattice of an electrode material. mdpi.com By mapping the potential energy surface, researchers can identify the most likely paths for ion movement and calculate the activation energy (diffusion barrier) required for an ion to hop from one site to another. mdpi.com A lower diffusion barrier generally corresponds to faster charging and discharging capabilities.

Beyond the solid state, molecular dynamics (MD) simulations are employed to model the complex interactions and transport of ions within the electrolyte. rsc.orgunibo.it These simulations track the movement of individual ions and solvent molecules over time, providing insights into properties like ionic conductivity and the structure of the solvation shell around the sodium ion. For complex systems such as those using ionic liquid electrolytes, achieving an accurate description of transport properties often requires the use of advanced polarizable force fields in the simulations. rsc.orgunibo.it

| Simulation Method | System Component | Key Output | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Solid Electrode (e.g., Na₂C₆O₆) | Ion diffusion pathways and energy barriers. | mdpi.com |

| Molecular Dynamics (MD) | Liquid Electrolyte | Ion self-diffusion coefficients, ionic conductivity, solvation structure. | rsc.orgunibo.it |

Operando Spectroscopic Techniques for Real-Time Mechanistic Studies

To fully understand the dynamic processes occurring within a battery during operation, it is essential to characterize the materials in real-time. Operando spectroscopy refers to a class of analytical techniques that probe the battery's chemical and structural changes as they happen during charging and discharging. nih.govrsc.org This approach provides invaluable insights into reaction mechanisms, phase transformations, and degradation pathways that are not accessible through conventional pre- and post-mortem analyses. nih.gov

Several operando techniques are powerful tools for studying sodium rhodizonate-based electrodes. As mentioned previously, in situ (operando) X-ray diffraction and Raman spectroscopy have been successfully used to monitor the reversible phase transitions in Na₂C₆O₆ under high pressure. researchgate.net Other key techniques include:

Operando X-ray Absorption Spectroscopy (XAS): This element-specific technique can track changes in the local atomic environment and oxidation state of specific elements in the electrode, providing direct evidence of the electrochemical reactions. tudelft.nl

Operando Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the internal chemical changes in both the electrode and the electrolyte, such as the growth of microstructural sodium metal. globalnmr.org

These advanced techniques, often requiring specialized electrochemical cells and synchrotron radiation sources, are crucial for building a comprehensive picture of how sodium rhodizonate functions and for developing strategies to improve its performance and cycle life. nih.govrsc.org

| Technique | Information Provided | Relevance to Sodium Rhodizonate |

|---|---|---|

| X-ray Diffraction (XRD) | Changes in crystal structure, phase transitions. | Used to observe pressure-induced phase changes in real-time. researchgate.net |

| Raman Spectroscopy | Changes in molecular vibrations, indicating structural modifications. | Complements XRD in monitoring pressure-induced transformations. researchgate.net |

| X-ray Absorption Spectroscopy (XAS) | Local atomic coordination and oxidation state changes. | Can track the redox activity of the carbonyl groups during sodiation. tudelft.nl |

| Nuclear Magnetic Resonance (NMR) | Local chemical environments and ion dynamics in electrode/electrolyte. | Can monitor sodium insertion/extraction and electrolyte stability. globalnmr.org |

Catalytic Applications and Nanomaterial Synthesis

Role as a Reducing and Stabilizing Agent for Noble Metal Nanoparticles

Sodium rhodizonate has been effectively employed as a bifunctional molecule for the one-step synthesis of various noble metal nanoparticles in aqueous solutions. rsc.orgrsc.org This method is considered advantageous as it is straightforward, often requires a limited number of reagents, and can be performed in water, an environmentally benign solvent. rsc.org The general synthesis protocol involves heating an aqueous solution of a corresponding metal salt precursor to its boiling point, followed by the injection of a sodium rhodizonate solution. rsc.orgrsc.org The immediate color change of the reaction mixture serves as a visual indicator of nanoparticle formation. rsc.orgrsc.org

The synthesis of gold nanoparticles (AuNPs) using sodium rhodizonate dibasic has been demonstrated as a method where the reagent functions as both a reducing and stabilizing agent. google.com Research has shown that temperature can be a key parameter to control the size of the resulting AuNPs. For instance, synthesis at room temperature (approximately 23°C) yields AuNPs with an average size of about 11 nm, while conducting the synthesis at a higher temperature of 80°C produces smaller AuNPs with an average size of around 7 nm. google.com In a typical procedure at elevated temperatures, an aqueous solution of a gold precursor like hydrogen tetrachloroaurate (B171879) (HAuCl₄) is brought to a boil before adding the sodium rhodizonate solution. rsc.orgrsc.org

A similar green synthesis approach is utilized for producing silver nanoparticles (AgNPs). rsc.orgrsc.org Sodium rhodizonate effectively reduces silver ions (Ag⁺) from a precursor such as silver nitrate (B79036) (AgNO₃) to metallic silver (Ag⁰), while the excess rhodizonate ions stabilize the newly formed nanoparticles. rsc.orgnih.gov This one-pot synthesis in water is valued for its simplicity and efficiency. rsc.org Transmission electron microscopy has revealed that AgNPs synthesized via this method can have an average core diameter of approximately 26 nm. rsc.orgrsc.org

Ultrasmall platinum nanoparticles (PtNPs) have been successfully synthesized using sodium rhodizonate. rsc.org One facile method involves heating a solution containing chloroplatinic acid (H₂PtCl₆) and sodium rhodizonate, which results in the formation of PtNPs with an average size of about 2.25 nm in approximately five minutes. rsc.org The synthesis can also be carried out at room temperature over a longer period (around 20 minutes). rsc.org In this process, the rhodizonate ion is oxidized, indicated by a color change from deep orange to light yellow, while it reduces Pt⁴⁺ to Pt⁰. rsc.org The resulting nanoparticles are stabilized by the coordination of excess rhodizonate ions with Pt²⁺ ions on the nanoparticle surface. rsc.org

The general, one-step synthetic strategy employing sodium rhodizonate as a dual reducing and stabilizing agent is also applicable to the formation of palladium nanoparticles (PdNPs). rsc.orgrsc.orgrsc.org In this synthesis, rhodizonate ions reduce palladium ions to their metallic state, and the excess reagent then caps (B75204) the nanoparticles, controlling their growth and stabilizing them in the aqueous medium. rsc.orgrsc.org This method has been used to produce PdNPs with an average core diameter of about 39 nm. rsc.orgrsc.org

Mechanistic Studies of Nanoparticle Formation and Stabilization

The mechanism of nanoparticle synthesis using sodium rhodizonate is a dual-action process rooted in its chemical structure. rsc.org Initially, the rhodizonate ions act as a reducing agent, donating electrons to the noble metal cations (e.g., Au³⁺, Ag⁺, Pt⁴⁺, Pd²⁺) present in the precursor solution. rsc.orgrsc.org This reduction leads to the formation of zero-valent metal atoms.

Reaction Scheme: Metal Ions + Rhodizonate Ions → Metal Nanoparticles (M⁰) + Oxidized Rhodizonate rsc.orgrsc.org

As the concentration of metal atoms surpasses the saturation point in the solution, nucleation begins, forming small clusters that serve as seeds for further growth. wisc.edu The color of the reaction mixture changes, signifying the formation of nanoparticles. rsc.org

Simultaneously and subsequently, the excess sodium rhodizonate molecules function as a stabilizing or capping agent. rsc.orgrsc.org The rhodizonate ions, which can form coordination complexes with metal ions, bind to the surface of the newly formed nanoparticles. rsc.orgrsc.org This capping layer creates electrostatic repulsion between the particles, preventing them from aggregating and ensuring the stability of the colloidal suspension. rsc.orgrsc.org The oxidation of the rhodizonate ion during the reduction step is visually confirmed by the solution's color change from orange to a lighter yellow. rsc.org

Evaluation of Catalytic Activities of Rhodizonate-Stabilized Nanoparticles

The catalytic efficacy of noble metal nanoparticles synthesized using sodium rhodizonate has been investigated in model chemical reactions. rsc.orgrsc.org Two common reactions used for this evaluation are the reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP) in the presence of sodium borohydride (B1222165) (NaBH₄), and the dual-catalytic reaction involving the oxidation of formic acid followed by the reduction of methyl orange (MO). rsc.orgrsc.org

The performance of the different nanoparticles varies significantly depending on the reaction. For the reduction of 4-nitrophenol, the catalytic activity, as indicated by the apparent rate constants (k_app), follows the order: AgNPs > AuNPs > PtNPs > PdNPs. rsc.orgrsc.org In contrast, for the reduction of methyl orange with formic acid, the catalytic efficiency is highest for PtNPs, followed by PdNPs, AuNPs, and AgNPs. rsc.orgrsc.org These findings highlight that the nature of the metallic nanoparticle plays a crucial role in its catalytic selectivity and activity. rsc.org

For instance, platinum nanoparticles supported on macroporous cellulose (B213188) fibers demonstrated excellent and recyclable catalytic activity for the reduction of organic pollutants like methyl orange. rsc.org

Table of Catalytic Activity Data

The following tables summarize the research findings on the catalytic activities of the nanoparticles.

Table 1: Apparent Rate Constants (k_app) for the Catalytic Reduction of 4-Nitrophenol (4-NP)

| Nanoparticle Catalyst | Average Core Diameter (nm) | Apparent Rate Constant (k_app) (min⁻¹) |

|---|---|---|

| Silver (Ag) | 26 | 2.1482 |

| Gold (Au) | 8 | 1.1167 |

| Platinum (Pt) | 2 | 0.1088 |

| Palladium (Pd) | 39 | 0.0165 |

Data sourced from Islam et al., 2018. rsc.orgrsc.org

Table 2: Apparent Rate Constants (k_app) for the Dual-Catalytic Oxidation of Formic Acid and Reduction of Methyl Orange (MO)

| Nanoparticle Catalyst | Average Core Diameter (nm) | Apparent Rate Constant (k_app) (min⁻¹) |

|---|---|---|

| Platinum (Pt) | 2 | 4.145 |

| Palladium (Pd) | 39 | 0.0125 |

| Gold (Au) | 8 | 0.0067 |

| Silver (Ag) | 26 | 0.00009 |

Data sourced from Islam et al., 2018. rsc.orgrsc.org

Catalysis of Organic Reductions

Nanoparticles synthesized using sodium rhodizonate have been shown to be effective catalysts for the reduction of organic compounds. A prominent example is the catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol in the presence of sodium borohydride (NaBH₄), a reaction that is often used as a model to study catalytic activity. rsc.org

In a comparative study, silver (Ag) and gold (Au) nanoparticles synthesized with sodium rhodizonate displayed superior catalytic activity for the reduction of 4-NP compared to platinum (Pt) and palladium (Pd) nanoparticles. rsc.orgrsc.org The progress of the reaction can be monitored spectrophotometrically by the decrease in the characteristic absorbance of the 4-nitrophenolate (B89219) ion.

The efficiency of the catalysis is quantified by the apparent rate constant (kₐₚₚ), which is determined from the slope of the linear plot of ln(Aₜ/A₀) versus time, where Aₜ is the absorbance at time t and A₀ is the initial absorbance. The study revealed that Ag nanoparticles exhibited the fastest kinetics for this reduction. rsc.org

Table 1: Apparent Rate Constants for the Catalytic Reduction of 4-Nitrophenol

| Nanoparticle Catalyst | Average Core Diameter (nm) | Apparent Rate Constant (kₐₚₚ) (min⁻¹) |

| AgNPs | 26 | 2.1482 |

| AuNPs | 8 | 1.1167 |

| PtNPs | 2 | 0.1088 |

| PdNPs | 39 | 0.0165 |

Data sourced from a 2018 study on the green synthesis of noble metal nanoparticles. rsc.orgrsc.org

Catalysis of Formic Acid Oxidation

The oxidation of formic acid (HCOOH) is a key reaction in the context of direct formic acid fuel cells. rsc.org Nanoparticles synthesized using sodium rhodizonate as a reducing and stabilizing agent have also been investigated for their catalytic activity in this reaction. Specifically, the process studied was a dual-catalytic reaction involving the oxidation of formic acid, which then leads to the reduction of methyl orange (MO). rsc.org

In contrast to the organic reduction of 4-nitrophenol, platinum (Pt) and palladium (Pd) nanoparticles demonstrated significantly higher catalytic activity for the oxidation of formic acid compared to gold (Au) and silver (Ag) nanoparticles. rsc.org The Pt nanoparticles, with the smallest average core diameter, showed the highest catalytic efficiency in this dual-catalytic system. rsc.orgrsc.org

The apparent rate constants for this reaction highlight the superior performance of Pt and Pd as catalysts for formic acid oxidation. rsc.org

Table 2: Apparent Rate Constants for the Dual-Catalytic Oxidation of Formic Acid and Reduction of Methyl Orange

| Nanoparticle Catalyst | Average Core Diameter (nm) | Apparent Rate Constant (kₐₚₚ) (min⁻¹) |

| PtNPs | 2 | 4.145 |

| PdNPs | 39 | 0.0125 |

| AuNPs | 8 | 0.0067 |

| AgNPs | 26 | 0.00009 |

Data sourced from a 2018 study on the green synthesis of noble metal nanoparticles. rsc.orgrsc.org

Fundamental Chemical Reactivity and Organic Transformations

Exploration of Redox Chemistry of the Rhodizonate Moiety

The rhodizonate moiety exhibits notable redox behavior, participating in electron transfer processes. The dianion can be oxidized, and its photochemical reactions in aqueous solutions are often initiated by electron transfer in the presence of oxidizing agents. The rate of these photochemical reactions can be influenced by the concentration and nature of the oxidizing agent. For instance, with hydrogen peroxide and ferricyanide, a square root dependence of the reaction rate on the additive concentration is observed. In contrast, the reaction rate is first-order with respect to tetracyanoethylene (B109619) concentration.

In the presence of oxygen, the rhodizonate dianion can be photochemically consumed. Electron transfer from the excited rhodizonate dianion to electron acceptors like methyl viologen has also been documented. A primary product of these photochemical reactions is often croconic acid. The maximum quantum yield for the disappearance of rhodizonate in the presence of tetracyanoethylene has been reported as 0.04.

The electrochemical properties of rhodizonate salts, such as di-lithium rhodizonate (Li₂C₆O₆), have been investigated, particularly for their potential as high-capacity organic cathode materials. acs.org The charge-transfer kinetics at the cathode/electrolyte interface are significantly affected by the applied pressure. acs.org At lower pressures, lithium rhodizonate shows high charge-transfer impedances. acs.org However, increasing the pressure on the electrode suppresses a phase transition from a redox-active to a redox-inactive structure, leading to improved long-term stability and electrochemical kinetics. acs.org

The rhodizonate anion radical is a key intermediate in its redox chemistry. utexas.edu The addition of a single electron to the neutral rhodizonic acid molecule would generate this anion radical, which possesses both a negative charge and an unpaired electron. utexas.edu This process is a form of reduction and is central to understanding the electrochemical behavior of rhodizonate. mdpi.com

Cyclocondensation Reactions Involving Sodium Rhodizonate Dibasic

Sodium rhodizonate dibasic undergoes cyclocondensation reactions with various reagents to form new cyclic structures. A notable example is its reaction with phosgene (B1210022) to produce dihydroxyquinone carbonate. sigmaaldrich.com This type of reaction highlights the utility of sodium rhodizonate as a building block in organic synthesis.

Another significant area of cyclocondensation involves the reaction of sodium rhodizonate with heteroaryl-boronic acids. researchgate.net These reactions can lead to the formation of complex structures, including "axle" and "tweezer" compounds, depending on the reaction conditions. researchgate.net For example, the reaction of 4-pyridinylboronic acid or pyrimidine-5-boronic acid with rhodizonic acid or its sodium salt yields distinct condensation adducts. researchgate.net

Formation of Zwitterionic Systems via Condensation Reactions

The reaction of heteroaryl-boronic acids, such as 4-pyridinylboronic acid and pyrimidine-5-boronic acid, with rhodizonic acid or sodium rhodizonate leads to the formation of novel zwitterionic condensation adducts. researchgate.net In these products, the boronate ion is neutralized by protonation of the pyridinyl or pyrimidine (B1678525) nitrogen atom. researchgate.net The formation of either "axle" or "tweezer" zwitterionic compounds can be controlled by the experimental conditions. researchgate.net

The formation of these zwitterionic structures is a result of proton transfer from the acidic rhodizonic acid to the basic nitrogen sites on the heteroaryl-boronic acids. This acid-base reaction is a key driving force in the assembly of these complex supramolecular systems. researchgate.net

Structure-Reactivity Relationships in Cyclohexene-1,2,3,4-tetrone Derivatives

The reactivity of cyclohexene-1,2,3,4-tetrone derivatives, the core structure of rhodizonic acid, is intrinsically linked to their molecular structure. Rhodizonic acid itself is more accurately described as 5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetrone. wikipedia.org In its dihydrate form, the structure is actually 2,3,5,5,6,6-hexahydroxycyclohex-2-ene-1,4-dione, where two ketone groups are hydrated to form geminal diols. wikipedia.org

The rhodizonate anion's stability and reactivity are influenced by its aromatic character, where the negative charges and double bonds are delocalized over the six-membered ring. wikipedia.org However, the rhodizonate anion can undergo ring contraction, losing a carbon monoxide unit to form the five-membered croconate anion (C₅O₅²⁻). wikipedia.org This transformation is a known reaction pathway in oxocarbon chemistry and is influenced by factors such as pH and the presence of oxygen. wikipedia.org In basic solutions (pH > 10) and in the absence of oxygen, rhodizonic acid rapidly converts to the tetrahydroxy-1,4-benzoquinone (THBQ) anion, while in the presence of oxygen, it decomposes to croconic acid. wikipedia.org

The coordination chemistry of the rhodizonate dianion also provides insight into its reactivity. It forms colored complexes with various metal ions, a property utilized in analytical chemistry. fiu.eduresearchgate.net The nature of the metal-rhodizonate complex can be influenced by the solvent system and the presence of co-ligands. fiu.edu For instance, in a water/ethanol mixture, rhodizonate forms a 1:1 complex with Pb(II) and lanthanide ions. fiu.edu

Advanced Characterization Techniques in Sodium Rhodizonate Dibasic Research

Spectroscopic Methods for Structural and Electronic Characterization

Spectroscopic techniques are indispensable for probing the molecular structure and electronic transitions within sodium rhodizonate dibasic.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key method for examining the electronic absorption properties of sodium rhodizonate dibasic. In a solution of 0.1 mol/l hydrochloric acid, the compound exhibits a characteristic absorption maximum (λmax) between 317 and 320 nm. This absorption is attributed to the electronic transitions within the conjugated system of the rhodizonate anion. The specific absorptivity (A 1%/1cm) at this wavelength for a 0.02 g/l solution is noted to be greater than or equal to 540, indicating a strong absorption in this region.

| Parameter | Value | Conditions |

| Absorption Maximum (λmax) | 317 - 320 nm | In 0.1 mol/l Hydrochloric Acid |

| Specific Absorptivity (A 1%/1cm) | ≥ 540 | 0.02 g/l in 0.1 mol/l HCl |

Interactive Data Table: UV-Vis Absorption Data for Sodium Rhodizonate Dibasic

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of the sodium rhodizonate dibasic molecule, which are sensitive to its structure and bonding. The FT-Raman spectrum of sodium rhodizonate dibasic has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov Analysis of the Raman spectrum reveals characteristic peaks corresponding to the stretching and bending vibrations of the C=O and C=C bonds within the six-membered ring of the rhodizonate anion.

| Technique | Instrument | Source of Sample |

| FT-Raman | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | TCI Chemicals India Pvt. Ltd. |

Interactive Data Table: Raman Spectroscopy Experimental Details

Infrared (IR) Spectroscopy

| Technique | Instrument/Method | Source of Sample |

| FTIR | KBr Wafer | E. MERCK AG, DARMSTADT, GERMANY |

| ATR-IR | Bruker Tensor 27 FT-IR / ATR-Suspension (Acetone) | TCI Chemicals India Pvt. Ltd. |